molecular formula C22H18O2 B8801379 Benzene, p-di-p-toluyl- CAS No. 61565-13-7

Benzene, p-di-p-toluyl-

Cat. No.: B8801379
CAS No.: 61565-13-7
M. Wt: 314.4 g/mol
InChI Key: PATGGWXAIDKGEG-UHFFFAOYSA-N
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Description

Benzene, p-di-p-toluyl- is an organic compound with the molecular formula C22H18O2 It is a derivative of benzene, where two 4-methylbenzoyl groups are attached to the 1 and 4 positions of the central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, p-di-p-toluyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of Benzene, p-di-p-toluyl- may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, p-di-p-toluyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzene, p-di-p-toluyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, p-di-p-toluyl- involves its interaction with molecular targets through its functional groups. The carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure also allows it to engage in π-π interactions with other aromatic systems, affecting its behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-pyridylethynyl)benzene: Known for its unique aggregation-induced emission properties.

    1,4-Bis(phenylethynyl)benzene: Used in liquid crystal compositions for display technologies.

    1,4-Bis(benzimidazol-2-yl)benzene:

Uniqueness

Its ability to undergo various chemical transformations and its utility in different research fields highlight its versatility and importance in scientific studies .

Properties

CAS No.

61565-13-7

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

PATGGWXAIDKGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 40 g of terephthaloyl chloride and 200 ml of toluene was added in portions 56 g of solid aluminium chloride at such a rate to maintain the reaction temperature at 45°-55°. The thick orange slurry was then heated to 75° for 2 hours, cooled in ice and slowly treated with 200 ml of dilute HCL. The slurry was stirred for 2 hours at room temperature. The solid was collected by filtration, washed with 200 ml of petroleum ether and 2 L of hot water, and dried to constant weight to give 51 g of colorless product, m.p. 178°-187°. This material was used without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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